molecular formula C12H12FNO2 B2779393 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1603067-38-4

5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2779393
CAS No.: 1603067-38-4
M. Wt: 221.231
InChI Key: DOLZFTDFWWBNEN-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Molecular Design

Spirocyclic scaffolds, where two rings share a single common atom, are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty. nih.gov Unlike flat aromatic systems, the rigid, non-planar geometry of spirocycles allows for the precise spatial orientation of functional groups, enabling more specific and potent interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. researchgate.net This structural rigidity can also restrain the conformational flexibility of a compound, which can lead to improved binding affinity and reduced off-target interactions. nih.gov Furthermore, incorporating spirocyclic motifs can modulate crucial physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are critical factors in the development of viable drug candidates. researchgate.net

The Indole (B1671886) Nucleus as a Privileged Structure in Chemical Biology

The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure." chemicalbook.commdpi.com This designation stems from its recurring presence in a vast number of natural products and synthetic molecules that exhibit significant biological activity. chemicalbook.comossila.com The indole ring system is a versatile scaffold, capable of participating in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which allows it to bind to a wide array of biological receptors and enzymes. researchgate.net Found in essential molecules like the amino acid tryptophan and numerous alkaloids, the indole moiety is a key building block in drugs with applications ranging from anticancer to antiviral and anti-inflammatory therapies. ossila.combeilstein-journals.org Its chemical tractability allows for straightforward modification at several positions, enabling chemists to generate large libraries of derivatives to explore structure-activity relationships. chemicalbook.com

Overview of 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one within Spirooxindole Chemistry

This compound is a specific molecule within the broader spirooxindole class. Its structure features the characteristic spiro-fused ring system at the C3 position of a 2-oxindole core. The key distinguishing features are a fluorine atom substituted at the 5-position of the indole ring and an oxane (tetrahydropyran) ring as the spirocyclic partner.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. ossila.com The oxane ring provides a non-aromatic, heterocyclic component that influences the molecule's polarity and spatial arrangement. While specific research on this exact compound is not extensively detailed in the literature, its synthesis can be conceptualized based on established methods for creating spirooxindole derivatives. nih.gov Many such syntheses are multi-component reactions that utilize an isatin (B1672199) precursor—in this case, 5-fluoroisatin (B27256)—which reacts with other reagents to build the spirocyclic system. nih.govresearchgate.netfrontiersin.org For instance, a plausible route could involve the reaction of 5-fluoroisatin with a suitable diol or a related precursor that can form the oxane ring via cyclization at the indole's C3 position.

Below is a table of key chemical properties for the compound, based on its structure.

PropertyValue
Chemical Formula C12H10FNO2
Molecular Weight 220.21 g/mol
IUPAC Name This compound
Core Scaffold Spirooxindole
Key Substituents 5-Fluoro, 4'-Oxane

Research Avenues for Spiro[indole-3,4'-oxane]-2-one Systems

The spirooxindole framework is a wellspring of pharmacological activity, and compounds possessing this core have been investigated for numerous therapeutic applications. nih.gov Synthetic spirooxindole derivatives have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.net

Given the established biological potential of this class, several research avenues for this compound can be proposed:

Anticancer Activity: Many spirooxindoles exhibit potent antiproliferative properties against various human cancer cell lines. nih.govnih.gov Future studies could screen this compound against panels of cancer cells, such as breast (MCF-7), colorectal (HCT116), and pancreatic (PaCa-2) cancer lines. nih.gov Mechanistic studies could investigate its potential to inhibit key cancer-related targets like EGFR, VEGFR-2, or CDK2, which are known to be modulated by other spirooxindoles. nih.govmdpi.comnih.gov

Antiviral and Antimicrobial Screening: The spirooxindole scaffold is present in molecules with demonstrated antiviral (including against SARS-CoV-2) and antibacterial properties. researchgate.netnih.gov Therefore, evaluating this compound for its efficacy against a range of viral and bacterial pathogens would be a logical next step.

Enzyme Inhibition Assays: The rigid, three-dimensional structure of this compound makes it an attractive candidate for targeting the active sites of enzymes. Screening against various enzyme classes, such as kinases or proteases, could uncover novel inhibitory activities.

Further Synthetic Modification: The core structure of this compound serves as a template for further chemical synthesis. Modifications to the oxane ring or substitution on the indole nitrogen could lead to new analogues with optimized activity and properties, allowing for a detailed exploration of the structure-activity relationship (SAR). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLZFTDFWWBNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Transformations of 5 Fluoro 1h Spiro Indole 3,4 Oxane 2 One

Retrosynthetic Disconnection Analysis

A logical retrosynthetic analysis of 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one suggests several plausible disconnection pathways. The primary disconnections focus on the formation of the key spirocyclic junction and the introduction of the fluorine substituent.

One primary disconnection severs the C-O and C-C bonds of the oxane ring, pointing towards a Prins-type cyclization. This approach envisions the reaction between a 5-fluoro-isatin derivative and a suitable homoallylic alcohol. The isatin (B1672199) derivative would provide the oxindole (B195798) core, while the homoallylic alcohol would serve as the precursor for the oxane ring.

Alternatively, a disconnection across the spiro C3-C4' and the adjacent C-O bond of the oxane ring suggests an oxa-Pictet-Spengler type reaction. This pathway would involve the cyclization of a tryptamine-like precursor, where the ethylamine (B1201723) side chain is replaced with a hydroxyethyl (B10761427) group, onto a suitable aldehyde or ketone.

A third disconnection strategy involves the formation of the spirocenter via an intramolecular etherification. This would necessitate a precursor with a pre-functionalized indole (B1671886) C3 position bearing a tethered alcohol and a suitable leaving group on the oxane precursor.

The introduction of the fluorine atom at the C5 position can be envisioned either at the beginning of the synthesis, starting from a 5-fluoro-substituted indole or aniline (B41778) derivative, or as a late-stage functionalization on a pre-formed spiro[indole-3,4'-oxane]-2-one scaffold.

Classical and Established Synthetic Routes to the Spiro[indole-3,4'-oxane]-2-one Core

The construction of the spiro[indole-3,4'-oxane]-2-one core is a significant synthetic challenge that can be addressed through various established methodologies. These strategies primarily revolve around the formation of the spirocenter, functionalization of the indole moiety, and the construction of the oxane ring system.

Strategies for Spirocenter Formation

The creation of the quaternary spirocenter at the C3 position of the oxindole is a critical step. Several powerful reactions have been developed for this purpose:

Multicomponent Reactions (MCRs): Three- and four-component reactions involving isatins, an active methylene (B1212753) compound, and a suitable third or fourth component are highly efficient for constructing complex spirooxindoles. beilstein-journals.orgnih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization to generate the spirocyclic system in a single pot.

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides, generated in situ from isatins and an amino acid, with various dipolarophiles is a cornerstone of spirooxindole synthesis. nih.govrsc.org This [3+2] cycloaddition strategy allows for the stereoselective formation of spiro-pyrrolidinyl oxindoles, which can be precursors to other spirocyclic systems.

Domino Reactions: A sequence of reactions that occur in a single pot, often catalyzed by a single reagent, can be employed to build the spirooxindole core. These can include domino Knoevenagel condensation-Michael addition-intramolecular cyclization pathways.

Functionalization of the Indole Moiety

The indole core of the spirooxindole can be functionalized at various positions to modulate the biological activity of the final compound. The N1 position is commonly substituted using alkyl or aryl halides in the presence of a base. Substituents on the benzene (B151609) ring of the indole are typically introduced at the level of the starting aniline or indole precursor. For instance, the synthesis of the 5-fluoro derivative would logically start from 5-fluoro-isatin or a corresponding fluorinated aniline.

Construction of the Oxane Ring System

The formation of the six-membered oxane ring spiro-fused to the oxindole core is a key challenge. Several strategies can be envisioned, with some having direct literature precedent for analogous systems:

Prins-Type Cyclization: A highly effective method for the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives involves a Prins cascade strategy. nih.govacs.orgnih.govacs.org This reaction typically involves the coupling of a 4-hydroxy-2-methylenebutanamide derivative with an aldehyde in the presence of a Lewis acid like BF₃·OEt₂. nih.gov A variation of this involves the reaction of isatin ketals with homoallylic alcohols, which has been shown to produce spirocyclic oxindole pyrans with high stereoselectivity. nih.govacs.org

Oxa-Pictet-Spengler Reaction: This reaction, a variation of the classical Pictet-Spengler reaction, involves the cyclization of a β-arylethanol with an aldehyde or ketone to form a pyran ring. nih.govrsc.orgresearchgate.netnih.govresearchgate.net In the context of the target molecule, a derivative of tryptophan with a hydroxyl group on the ethyl side chain could cyclize onto a suitable carbonyl compound to form the spiro-oxane ring.

Intramolecular Etherification: A C3-substituted oxindole bearing a tethered hydroxyl group and a suitable leaving group on the other terminus can undergo intramolecular cyclization to form the oxane ring. This approach offers good control over the ring size and substitution pattern.

Introduction of Fluorine at Position 5: Regioselective Fluorination Techniques

The introduction of a fluorine atom at the C5 position of the indole ring is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with a pre-fluorinated precursor or by late-stage fluorination. For late-stage fluorination, regioselectivity is paramount.

Electrophilic fluorinating reagents are commonly employed for the direct fluorination of electron-rich aromatic systems like indoles.

ReagentDescription
Selectfluor™ (F-TEDA-BF₄) A widely used, commercially available, and user-friendly electrophilic fluorinating agent. It is known to react with indoles and oxindoles at various positions depending on the substrate and reaction conditions.
N-Fluorobenzenesulfonimide (NFSI) Another powerful electrophilic fluorinating reagent that can be used for the direct fluorination of a wide range of organic substrates, including indoles.

The regioselectivity of the fluorination of the indole ring is highly dependent on the substituents already present on the ring and the reaction conditions. For the 5-position, direct electrophilic fluorination of an unsubstituted or suitably activated indole or oxindole precursor is a viable strategy.

Advanced Synthetic Approaches to this compound and its Analogues

Modern synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of complex molecules like this compound, often with high efficiency and stereocontrol.

Catalytic Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of spirooxindoles. Organocatalysis and transition-metal catalysis are the two main pillars of this field. Chiral Lewis acids, Brønsted acids, and phase-transfer catalysts have all been successfully employed to control the stereochemical outcome of spirocyclization reactions.

Transition Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, copper, and gold can catalyze a variety of transformations that are useful for the synthesis of spirooxindoles. These include C-H activation/functionalization, cycloaddition reactions, and intramolecular cyclizations.

Cascade Reactions: The design of cascade or domino reactions, where multiple bond-forming events occur in a single pot, is a powerful strategy for increasing synthetic efficiency. An example is the stereoselective construction of spiro-oxindoles from 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide and aldehydes through a Prins cascade cyclization. acs.org

Below is a table summarizing some advanced catalytic approaches for the synthesis of spirooxindoles:

Catalytic ApproachDescription
Organocatalytic [3+2] Cycloaddition Chiral amine or phosphoric acid catalysts can mediate the enantioselective 1,3-dipolar cycloaddition of azomethine ylides to various acceptors, leading to chiral spiro-pyrrolidinyl oxindoles.
Transition-Metal Catalyzed Allylic Alkylation Palladium or iridium catalysts can be used for the asymmetric allylic alkylation of 3-substituted oxindoles to create the spirocenter.
Asymmetric Prins Cyclization Chiral Lewis acids can catalyze the enantioselective Prins cyclization of homoallylic alcohols with isatin derivatives to afford chiral spiro[tetrahydropyran-3,3'-oxindoles]. nih.govacs.org

Asymmetric Synthesis and Enantioselective Control

The creation of the chiral spirocenter at the C3-position of the oxindole core with high enantioselectivity is a primary focus in the synthesis of spirooxindoles. While specific examples detailing the asymmetric synthesis of this compound are not extensively documented, analogous organocatalytic approaches have been successfully employed for the synthesis of structurally similar spirooxindole tetrahydropyrans.

One notable example involves an efficient organocatalytic cascade reaction for the synthesis of enantioenriched spirooxindoles fused with a tetrahydropyran (B127337) ring. This approach highlights the potential for achieving high levels of enantioselective control in the formation of the oxane-containing spiro-system. The principles of asymmetric organocatalysis, utilizing chiral catalysts to control the stereochemical outcome of the reaction, are central to these methodologies.

Organocatalytic and Transition Metal-Catalyzed Methods

Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of spirooxindoles. These methods offer mild reaction conditions and high efficiency.

Organocatalytic Methods: Chiral phosphoric acids, thioureas, and amines are commonly employed organocatalysts that can activate substrates and facilitate the enantioselective formation of the spirocyclic framework. For instance, the asymmetric catalytic three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters in the presence of a chiral phosphoric acid provides a route to spirooxindole derivatives with high yields and excellent stereoselectivities. While this example leads to a pyrrolidine (B122466) ring, the underlying principles of activating the oxindole precursor and controlling the approach of the coupling partner are applicable to the synthesis of the target oxane-containing compound.

Transition Metal-Catalyzed Methods: A wide array of transition metals, including palladium, rhodium, copper, and gold, have been utilized in the synthesis of spirooxindoles. These catalysts can facilitate various transformations, such as cycloadditions, annulations, and cascade reactions. For example, transition metal catalysts play an indispensable role in activating substrates and promoting the formation of the spiro-center. nih.gov The use of chiral ligands in conjunction with transition metals allows for the development of potent asymmetric catalytic systems for the enantioselective synthesis of spirooxindoles. nih.gov

Catalytic MethodCatalyst TypeKey Advantages
OrganocatalysisChiral Phosphoric Acids, Thioureas, AminesMild conditions, high enantioselectivity, metal-free
Transition Metal CatalysisPd, Rh, Cu, Au complexes with chiral ligandsHigh efficiency, broad substrate scope, diverse reaction pathways

Multi-component and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for the synthesis of complex molecules like this compound from simple starting materials in a single operation. These reactions are characterized by their high atom economy and operational simplicity.

A notable example is the synthesis of functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] through a three-component reaction of 8-hydroxyquinoline, isatins, and malononitrile (B47326) or ethyl cyanoacetate. researchgate.net This reaction proceeds in the presence of piperidine (B6355638) and demonstrates the feasibility of constructing a pyran-fused spirooxindole system via a multi-component approach. researchgate.net Similarly, domino reactions, where a sequence of intramolecular reactions is triggered by a single event, have been employed for the synthesis of diverse spirooxindole frameworks. For instance, a domino reaction of bindone (B167395) with 1,3-dipolarophiles has been used to synthesize unique spiro and fused indeno[1,2-a]fluorene derivatives. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of spirooxindoles aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and energy sources.

The synthesis of spirooxindoles has been achieved using water or a mixture of ethanol (B145695) and water as a green solvent system. nih.gov These approaches often proceed under catalyst-free conditions and at room temperature, offering significant environmental benefits. nih.gov For example, an efficient and environmentally benign domino protocol for the synthesis of structurally diverse spirooxindoles has been developed using a deep eutectic solvent (choline chloride-oxalic acid) which acts as both a catalyst and a solvent. nih.gov Furthermore, the use of microwave irradiation and ultrasound has been shown to accelerate reaction rates and improve yields in the synthesis of spiro[indole-3,5'- nih.govresearchgate.netoxathiolanes], another class of spiro-heterocyclic compounds. nih.gov

Green Chemistry ApproachKey FeatureExample Application
Green SolventsUse of water or deep eutectic solventsSynthesis of spirooxindoles in choline (B1196258) chloride-oxalic acid. nih.gov
Energy EfficiencyMicrowave or ultrasound irradiationSynthesis of spiro[indole-3,5'- nih.govresearchgate.netoxathiolanes]. nih.gov
Catalyst-Free ConditionsReactions proceeding without a catalystThree-component domino reaction in EtOH/H2O. nih.gov

Chemical Derivatization and Scaffold Modification

Further diversification of the this compound scaffold can be achieved through modifications at various positions, including the indole nitrogen (N1) and the oxane ring system.

Modifications at the Indole Nitrogen (N1)

The indole nitrogen of the spirooxindole core is a common site for functionalization, allowing for the introduction of a variety of substituents that can modulate the compound's physicochemical and biological properties. Standard N-alkylation or N-acylation reactions can be employed to introduce alkyl, benzyl (B1604629), or acyl groups at the N1 position. For instance, in the synthesis of N-benzylisatins, a precursor to spirooxindoles, the isatin is treated with benzyl bromide in the presence of a base like sodium carbonate. A similar strategy could be applied to this compound to introduce a benzyl group on the indole nitrogen.

Elaboration of the Oxane Ring System

The oxane ring of this compound offers opportunities for further chemical modification to introduce additional functionality and complexity. While specific examples for the elaboration of the oxane ring in this particular spiro compound are scarce, general strategies for the modification of similar heterocyclic rings can be considered. These could include reactions such as oxidation, reduction, or ring-opening followed by functionalization, depending on the desired structural changes. The presence of the spiro-center and the oxindole core would need to be taken into account when planning such transformations to avoid undesired side reactions.

Substitution Pattern Variation on the Aromatic Indole Ring

The introduction of various substituents onto the aromatic portion of the spirooxindole scaffold is most commonly achieved by utilizing pre-functionalized isatins (1H-indole-2,3-diones) as starting materials. This approach allows for significant diversity in the final products, as a wide array of substituted isatins are commercially available or can be synthesized. The C5-position of isatin is a common site for substitution, and the electronic nature of the substituent can influence the reactivity of the C3-carbonyl group, which is crucial for the spiro-annulation step.

For the synthesis of the titular compound, 5-fluoro-isatin would be the key precursor. The fluorine atom at the C5-position is an electron-withdrawing group, which can impact the subsequent cycloaddition or condensation reactions used to form the spiro-oxane ring. Research on the synthesis of various spirooxindoles demonstrates the compatibility of this strategy with a range of functional groups on the isatin ring. Multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides generated from isatins and amino acids, readily accommodate isatins with both electron-donating and electron-withdrawing groups. rsc.orgnih.gov

For instance, studies have successfully employed isatins substituted with halogens (e.g., 5-Chloro, 5-Bromo), nitro groups (5-Nitro), and alkyl groups in one-pot syntheses to generate diverse libraries of spirooxindole derivatives. nih.govnih.gov This highlights the robustness of the synthetic routes and their tolerance for various functionalities on the indole core.

Isatin PrecursorResulting Spirooxindole CoreReaction TypeReference
5-Fluoroisatin (B27256)5-Fluoro-spirooxindole[3+2] Cycloaddition frontiersin.org
5-Chloroisatin5-Chloro-spirooxindole[3+2] Cycloaddition nih.gov
5-Bromoisatin5-Bromo-spirooxindole[3+2] Cycloaddition nih.gov
5-Nitroisatin5-Nitro-spirooxindole[3+2] Cycloaddition nih.gov
5-Methylisatin5-Methyl-spirooxindole[3+2] Cycloaddition nih.gov
N-MethylisatinN-Methyl-spirooxindole[3+2] Cycloaddition rsc.org

Stereoselective Transformations of Spiro-Oxane Derivatives

The creation of the spiro-center and any additional stereocenters in the oxane ring in a controlled manner is a critical challenge in the synthesis of spirooxindole derivatives. Stereoselective transformations, particularly cycloaddition reactions, are paramount for achieving high diastereoselectivity and enantioselectivity.

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing spiropyrrolidine oxindoles, and analogous principles can be applied to the formation of spiro-oxane systems. nih.gov This reaction typically involves an azomethine ylide, generated in situ from the condensation of an isatin and an α-amino acid, which then reacts with a dipolarophile. nih.gov The stereochemical outcome of this reaction is highly dependent on the choice of amino acid, the dipolarophile, and the reaction conditions. The use of chiral amino acids, such as L-proline or L-thioproline, can induce high levels of stereoselectivity in the final spirooxindole product. nih.gov

Specifically for oxygen-containing spirocycles, strained oxabicyclic alkenes can serve as dipolarophiles in [3+2] cycloaddition reactions. A microwave-promoted multicomponent reaction of isatins, α-amino acids, and 1,4-dihydro-1,4-epoxynaphthalene has been developed to deliver oxygen-bridged spirooxindoles with high efficiency and stereoselectivity. mdpi.comresearchgate.net This method demonstrates a viable pathway to spiro-fused oxygenated rings analogous to the oxane moiety. The reaction proceeds with high diastereoselectivity, typically yielding a single diastereomer. researchgate.net The inherent strain of the oxabicyclic alkene contributes to the reactivity and selectivity of the cycloaddition. mdpi.com

Alternative strategies for stereoselective synthesis include organocatalytic cascade reactions. For example, an oxa-Michael-Michael cascade reaction between an alkenylisatin and 2-hydroxycinnamaldehyde (B114546) can produce functionalized spirooxindoles. mdpi.com Furthermore, enantioselective Darzens reactions have been employed to synthesize spiro-epoxyoxindoles, which are valuable intermediates that can be transformed into other spirocyclic systems. rsc.org

Reaction TypeReactantsCatalyst/PromoterKey FeatureOutcomeReference
[3+2] CycloadditionIsatin, L-Proline, ChalconeThermal (Reflux)Azomethine Ylide IntermediateHigh Stereoselectivity nih.gov
[3+2] CycloadditionIsatin, L-Thioproline, Phenyl Vinyl SulfoneThermal (Reflux)Generation of 3 StereocentersHigh Regio- and Diastereoselectivity nih.gov
[3+2] CycloadditionIsatin, α-Amino Acid, 1,4-EpoxynaphthaleneMicrowave IrradiationOxygen-bridged DipolarophileSingle Diastereomer, Good Yields mdpi.comresearchgate.net
Oxa-Michael-Michael CascadeAlkenylisatin, 2-HydroxycinnamaldehydeOrganocatalystCascade ReactionSpirooxindole Formation mdpi.com
Asymmetric Darzens ReactionIsatin, DiazoacetamideChiral LigandEpoxide FormationHigh Enantioselectivity rsc.org

Molecular Structure, Stereochemistry, and Advanced Characterization

Spectroscopic Analysis for Structural Elucidation of 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

Spectroscopic analysis is fundamental to the structural determination of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.

While specific experimental data for the title compound is not extensively reported in publicly available literature, its spectral characteristics can be predicted based on established principles and data from closely related 5-fluoro-indole and spiro-oxindole analogs. nih.govmdpi.comspectrabase.com

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would provide critical information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 5-fluoro-oxindole ring, the protons of the oxane ring, and the N-H proton of the lactam. The aromatic protons would appear as a set of multiplets in the range of δ 6.8–7.5 ppm. The fluorine substitution at the C5 position would influence the chemical shifts and introduce specific coupling patterns (J-coupling) to the adjacent aromatic protons, H4 and H6. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 8.0–11.0 ppm). The four methylene (B1212753) protons of the oxane ring (at C2', C3', C5', C6') would likely present as complex multiplets in the upfield region, due to their diastereotopic nature and spin-spin coupling with each other.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by identifying all unique carbon environments. Key predicted signals include the lactam carbonyl carbon (C2) around δ 170–180 ppm and the spiro-carbon (C3) at approximately δ 70–80 ppm. nih.gov The carbons of the aromatic ring would resonate between δ 110–160 ppm, with the carbon atom directly bonded to the fluorine (C5) exhibiting a large one-bond C-F coupling constant. Data from 5-fluoro-1H-indole suggests chemical shifts for C5 in the range of δ 155-160 ppm. spectrabase.com The methylene carbons of the oxane ring are expected in the δ 60–70 ppm region.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy serves as a highly sensitive probe. ossila.com A single resonance is anticipated for the fluorine atom at the C5 position. The chemical shift of this signal would be characteristic of an aryl fluoride, and its coupling to adjacent protons (H4 and H6) would further confirm its position on the aromatic ring. The natural abundance and high sensitivity of the ¹⁹F nucleus make this technique particularly valuable for purity assessment and studying the electronic environment of the molecule. diva-portal.org

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity / Coupling
¹HN1-H8.0 - 11.0br s
Ar-H (C4, C6, C7)6.8 - 7.5m (with H-F coupling)
-O-CH₂- (Oxane)3.5 - 4.5m
-C-CH₂- (Oxane)1.8 - 2.5m
¹³CC=O (C2)170 - 180s
C-F (C5)155 - 160d, ¹JCF ≈ 240 Hz
Ar-C110 - 145-
Spiro-C (C3)70 - 80s
-O-CH₂- (Oxane)65 - 75-
-C-CH₂- (Oxane)25 - 35-
¹⁹FC5-F-115 to -125m

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₂H₁₀FNO₂), the expected monoisotopic mass is approximately 219.0695 u.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental formula by providing a highly accurate mass measurement, distinguishing it from other potential structures with the same nominal mass. rsc.org

MS Fragmentation: Electron Ionization (EI) or Electrospray Ionization (ESI) would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be prominent. Predicted fragmentation pathways could include:

Loss of a carbonyl group (-CO) from the lactam ring.

Cleavage of the oxane ring, leading to fragments corresponding to the loss of ethylene (B1197577) oxide or other small neutral molecules.

Retro-synthetic cleavage at the spiro-junction.

m/z (predicted)Possible Fragment IonFragmentation Pathway
219.07[C₁₂H₁₀FNO₂]⁺Molecular Ion [M]⁺
191.07[M - CO]⁺Loss of carbonyl group
175.04[M - C₂H₄O]⁺Cleavage and loss of ethylene oxide from oxane ring
149.04[C₈H₅FNO]⁺Fragment corresponding to the 5-fluoro-isatin moiety

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the title compound, the IR spectrum would be expected to show several key absorption bands. nih.govmdpi.com

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3300N-H StretchAmide/Lactam
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (Oxane ring)
1710 - 1730C=O StretchLactam (γ-lactam)
1610 - 1620C=C StretchAromatic
1150 - 1050C-O-C StretchEther (Oxane ring)
1250 - 1150C-F StretchAryl Fluoride

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. Although a crystal structure for this compound has not been reported, analysis of related spiro-oxindole structures provides insight into the expected structural features. nih.govst-andrews.ac.ukresearchgate.net

A successful crystallographic analysis would confirm the connectivity of the spiro[indole-3,4'-oxane]-2-one core and establish the relative and absolute configuration of the C3 spirocenter. The analysis would also reveal the precise conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the planarity of the indole (B1671886) system. Furthermore, it would detail intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the crystal packing. researchgate.netnih.gov

Hypothetical Crystal Data for this compound
ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (for racemate) or Chiral (for enantiopure)
Key Bond Length (C2=O)~1.23 Å
Key Bond Length (C3-N1)~1.40 Å
Key Bond Length (C3-C(spiro))~1.55 Å
Intermolecular InteractionsN-H···O hydrogen bonding dimers

Conformational Analysis of the Spiro[indole-3,4'-oxane]-2-one Ring System

The spirocyclic nature of this compound imposes significant conformational constraints. The indole ring is largely planar, while the six-membered oxane ring is flexible and can adopt several conformations.

Chirality and Enantiomeric Purity Assessment

The C3 carbon atom of the indole ring in this compound is a spirocenter and a stereocenter. As it is bonded to four different groups (the carbonyl carbon, the nitrogen, and two carbons of the oxane ring), the molecule is chiral and can exist as a pair of enantiomers, (R) and (S).

Assessing the enantiomeric purity of a sample is crucial, particularly in pharmaceutical contexts. The primary method for this is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. mdpi.comnih.gov The development of a chiral HPLC method would involve screening various chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) and mobile phase compositions to achieve baseline separation of the enantiomers. This allows for the determination of the enantiomeric excess (ee) of a sample.

Computational and Theoretical Chemistry Studies of 5 Fluoro 1h Spiro Indole 3,4 Oxane 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of novel compounds. For molecules similar to 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one, DFT studies are employed to understand their geometric parameters and electronic properties. researchgate.net Such calculations can identify electrophilic and nucleophilic centers, which is crucial for predicting reaction mechanisms. nih.gov

In studies of related 5-fluoro-1H-indole-2,3-dione derivatives, DFT has been used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. Furthermore, Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These computational analyses are essential for understanding the intrinsic properties of the molecule, guiding further synthetic modifications and biological testing. researchgate.net

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of a ligand-biomolecule complex over time. For related spirocyclic compounds, MD simulations have been used to assess the stability of their interaction with biological targets like DNA. nih.govresearchgate.net These simulations, often run for nanoseconds, monitor key parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions in the protein or ligand. nih.govmdpi.com

Analysis of intermolecular hydrogen bonds, the distance between the centers of mass of the ligand and the receptor, and radial distribution functions during the simulation can confirm the persistence and stability of the binding mode predicted by docking studies. nih.govresearchgate.net MD simulations on fluorinated compounds interacting with viral proteins have shown that these analyses can confirm prolonged docking stability even in regions susceptible to mutation. mdpi.com This method is crucial for validating docking results and understanding the physical basis of a compound's biological activity at an atomic level.

Molecular Docking Studies with Protein Targets

Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand to a protein target. Numerous studies on spiro-oxindole derivatives have utilized docking to elucidate potential mechanisms of action and guide drug design. pensoft.net These studies have explored the binding of spiro-oxindoles to a variety of protein targets, revealing key interactions that stabilize the ligand-protein complex.

For instance, docking studies on novel spiro-oxindole compounds against Polo-like kinase 4 (Plk4), a target in cancer therapy, helped predict binding affinity within the ATP-binding site. pensoft.net Similarly, derivatives of spiro[indole-3,4′-pyridine] were docked against the bacterial regulator protein PqsR of Pseudomonas aeruginosa, with calculated binding energies indicating a strong affinity. mdpi.com These analyses typically highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the complex within the receptor's binding pocket. nih.govmdpi.com

Table 1: Examples of Molecular Docking Studies on Structurally Related Spiro Compounds
Compound ClassProtein Target (PDB ID)Binding Energy / ScoreKey Interactions NotedReference
SpirooxindolesPlk4 Kinase (4JXF)LibDock scores: 109.1 - 110.12Binding within the ATP-binding site pensoft.net
Spiro[indole-3,4′-pyridine] derivativesPqsR of P. aeruginosa-5.8 to -8.2 kcal/molHydrogen bonding, hydrophobic interactions mdpi.com
Spiro[indene-2,2'- nih.govnih.govlookchem.comoxathiazine]-1,3-dionesB-DNA (1BNA)-8.6 to -9.7 kcal/molHydrophobic interactions, hydrogen bonding in minor groove nih.gov
Indolin-2-one derivativesS. aureus histidine kinase (homology model)High docking scores correlated with antibacterial activityBinding within the active site srce.hr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For various spiro-alkaloids and spiro-indolinones, QSAR studies have been instrumental in identifying the key structural features and physicochemical properties (descriptors) that govern their therapeutic effects, such as anticancer activity. news-medical.netnih.govresearchgate.net

These models can explain and support observed biological properties. nih.gov For example, a QSAR study on spiro-3-indolin-2-ones showed that the antiproliferative potency of the compounds was dependent on specific mathematical coefficients and descriptor values. news-medical.net By understanding which molecular properties are most influential, QSAR models allow for the rational design of new, more potent analogues. The insights gained can guide synthetic chemists in modifying the lead structure to enhance its activity and selectivity. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities of 5 Fluoro 1h Spiro Indole 3,4 Oxane 2 One and Its Derivatives

Identification and Characterization of Molecular Targets

Research into the mechanism of action of 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one and its structural analogs has centered on their interaction with critical cellular proteins, including enzymes and components of protein-protein interaction networks.

The spirooxindole framework is a core feature in various molecules designed as enzyme inhibitors. nih.govnih.gov While direct inhibitory data for this compound against specific kinases is not extensively detailed in the provided research, numerous studies on its derivatives highlight the potential of this chemical class to target kinases involved in cell cycle progression and signaling.

Cyclin-dependent kinases (CDKs), particularly CDK2, have been identified as a molecular target for certain spirooxindole derivatives. nih.gov For instance, studies on pyrazole-tethered spirooxindoles revealed potent inhibition of CDK2. nih.gov Similarly, other research has demonstrated that compounds based on the 5-fluoro-2-oxindole and spiro-3-indolin-2-one structures can inhibit receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). nih.govnih.govmdpi.com The polo-like kinase 4 (PLK4), a regulator of centriole duplication, has also been a target for spiro[cyclopropane-1,3′-indol]-2′-one inhibitors. researchgate.net

Inhibitory Activity of Selected Spirooxindole Derivatives Against Various Kinases
Compound ClassTarget EnzymeReported Activity (IC50)Reference
Pyrazole-tethered spirooxindolesCDK275.6 nM and 80.2 nM nih.gov
Spiro-3-indolin-2-onesEGFRUp to 69.6% inhibition nih.gov
Spiro-3-indolin-2-onesVEGFR-2Potent inhibition reported nih.gov
Indolin-2-one derivative (SU11248)VEGF-R2Potent inhibition reported nih.gov
Indolin-2-one derivative (SU11248)PDGF-RβPotent inhibition reported nih.gov
Spiro[cyclopropane-1,3'-indolin]-2'-onesPLK4Potent affinity reported researchgate.net

Beyond kinases, derivatives of the core 5-fluoro-2-oxindole structure have been evaluated as inhibitors of other enzymes, such as α-glucosidase. nih.gov

The most extensively characterized molecular mechanism for this compound (MI-888) is its role as a potent antagonist of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. nih.govresearchgate.net The p53 tumor suppressor protein is a critical regulator of cellular processes, and its activity is tightly controlled by the MDM2 protein, which targets p53 for degradation. beilstein-journals.orgmdpi.com By inhibiting the MDM2-p53 interaction, the degradation of p53 is blocked, allowing it to accumulate and carry out its tumor-suppressive functions. nih.govnih.gov

MI-888 has been identified as a highly potent MDM2 inhibitor, binding to the p53-binding pocket of the MDM2 protein with high affinity. nih.gov This activity has been quantified in binding assays, demonstrating a very low inhibition constant (Ki). nih.govmedchemexpress.com

Binding Affinity of MI-888 for MDM2
CompoundTargetBinding Affinity (Ki)Reference
This compound (MI-888)MDM20.44 nM nih.govmedchemexpress.com

The functional consequence of this binding is the effective activation of the p53 pathway in cells with wild-type p53. nih.gov Biochemical studies using Western blot analysis have shown that treatment of cancer cells with MI-888 leads to a dose-dependent accumulation of p53 protein. nih.gov This stabilization of p53 results in the increased expression of p53 target genes, such as MDM2 and CDKN1A (which encodes the p21 protein), confirming the successful restoration of p53 transcriptional activity. nih.govwayne.edu

The spirooxindole scaffold has been explored for its potential to bind to various cell surface receptors. Studies on spiro[pyrrolidine-3,3′-oxindole] derivatives, which are structurally related to the subject compound, have identified them as novel ligands for the 5-HT6 serotonin (B10506) receptor. mdpi.com As noted in the enzyme inhibition section, certain indolin-2-one derivatives also target receptor tyrosine kinases, including VEGF-R2 and PDGF-Rβ, which are crucial for angiogenesis and cell proliferation. nih.gov However, specific receptor binding affinity profiles for this compound itself, outside of its well-established interaction with the intracellular protein MDM2, are not prominently featured in the available research.

Cellular Pathway Modulation and Biochemical Responses

The direct interaction of this compound with its molecular targets triggers a cascade of downstream cellular events, profoundly affecting pathways that control cell fate, such as apoptosis and cell cycle progression.

A primary consequence of p53 activation by this compound (MI-888) is the induction of apoptosis, or programmed cell death. nih.govnih.gov The restoration of p53 function initiates apoptotic signaling through both transcription-dependent and transcription-independent mechanisms. nih.govresearchgate.net

Transcriptionally, activated p53 upregulates the expression of pro-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family, such as Bax and PUMA. wayne.edunih.gov The induction of these proteins is a key step in initiating the intrinsic apoptotic pathway. A hallmark of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program. nih.gov Treatment of cancer cells with MI-888 has been shown to cause the cleavage of pro-caspase-3 into its active form, cleaved caspase-3. nih.gov This, in turn, leads to the cleavage of other cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a definitive marker of apoptosis. nih.gov

Apoptotic Markers Induced by MI-888
Biochemical EventObservationSignificanceReference
PARP CleavageDose-dependent diminishment of full-length PARPHallmark of caspase-mediated apoptosis nih.gov
Caspase-3 CleavageDetection of cleaved caspase-3Activation of a key executioner caspase nih.gov

The cell cycle and apoptosis are intimately linked processes, and many proteins, including p53, play roles in both. nih.govscispace.com By stabilizing p53, this compound influences cell cycle progression. nih.gov A key p53 target gene is CDKN1A, which produces the p21 protein, a potent cyclin-dependent kinase inhibitor (CKI). nih.govyoutube.com

Upon treatment with MI-888, the accumulation of p53 leads to a dose-dependent increase in p21 protein levels. nih.gov The p21 protein binds to and inhibits cyclin-CDK complexes, which are the engines that drive the cell through the different phases of the cell cycle. youtube.com This inhibition causes the cell cycle to halt, most commonly at the G1/S transition, preventing the cell from replicating its DNA and proceeding toward mitosis. nih.gov This p53-dependent cell cycle arrest provides an opportunity for the cell to repair damage or, if the damage is too severe, to enter apoptosis. nih.gov Studies on other spiro-oxindole derivatives have also confirmed their ability to cause cell cycle arrest, often leading to an increased population of cells in the G0/G1 or SubG1 phases. news-medical.netmdpi.com

Autophagy and Other Cellular Processes

The spirooxindole scaffold is a versatile pharmacophore known to influence a variety of cellular processes, including cell cycle progression, apoptosis, and the inhibition of protein-protein interactions like MDM2-p53. mdpi.com A pivotal study on a series of novel tetrahydrofuranyl spirooxindoles, which are structurally analogous to the spiro-oxane series, has directly implicated this class of compounds in the induction of lethal autophagy. nih.gov

In this study, the tetrahydrofuranyl spirooxindole derivative 7r was identified as a potent inhibitor of SMYD3, a histone methyltransferase that is overexpressed in many cancers. nih.gov Mechanistic analysis revealed that compound 7r suppresses the methylation and subsequent activation of Akt by SMYD3. This disruption of the Akt-mTOR signaling pathway was shown to trigger lethal autophagic flux inhibition in gastric cancer cells. nih.gov Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and its dysregulation is a hallmark of cancer. By inducing a lethal form of autophagy, these spirooxindole derivatives represent a novel therapeutic strategy. nih.gov

Beyond autophagy, other spirooxindole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, certain spiro[cyclopropane-1,3'-indolin]-2'-ones arrest the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptosis. nih.gov This is often accompanied by the depolarization of the mitochondrial membrane, a key event in the apoptotic cascade. nih.gov The ability of spirooxindoles to interfere with fundamental cellular processes like autophagy and apoptosis underscores their potential as anticancer agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For the spirooxindole class, SAR investigations have focused on modifying three key structural components: the substituent on the indole (B1671886) ring, the nature of the spiro-fused ring, and substituents on the spirocyclic moiety. nih.gov

Role of Fluorine Substitution on Bioactivity and Binding

The incorporation of halogen atoms, particularly fluorine, into the spirooxindole scaffold is a well-established strategy to enhance biological activity. nih.govresearchgate.net The fluorine atom at the 5-position of the indole ring in this compound is predicted to significantly influence its physicochemical properties and target interactions.

Fluorine's high electronegativity and small size allow it to serve as a potent hydrogen bond acceptor, potentially strengthening interactions with amino acid residues in the hinge region of protein kinases or other biological targets. nih.gov This can augment the binding affinity of the molecule. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. nih.govresearchgate.net

SAR studies on various halogenated spirooxindoles have consistently demonstrated the positive impact of such substitutions. For example, in one series of spirooxindole hybrids, a fluorine substitution was shown to enhance cytotoxic activity on MCF-7 breast cancer cells by 38-fold compared to the non-fluorinated analogue. nih.gov Similarly, studies on other spiro-indole compounds have shown that halogen substituents on the indole ring are well-tolerated and often lead to high to excellent yields and enantioselectivities in synthesis, while contributing positively to bioactivity. rsc.org The efficacy of halo-substituted compounds has been noted to follow the order bromophenyl > chlorophenyl > fluorophenyl in some series, suggesting that the inductive effect of the halogen is a key factor in their antiproliferative properties. news-medical.net

Table 1: Effect of Halogen Substitution on Anticancer Activity of Selected Spirooxindoles

Compound ID Indole Ring Substituent Spiro-Ring System Cancer Cell Line IC50 (µM) Reference
6m H dispiro[pyrrolidine-piperidine] MCF-7 3.597 researchgate.net
6l 5-Cl dispiro[pyrrolpyrrolidine-piperidine] MCF-7 3.986 researchgate.net
3e 5-F pyrrolidine-thiazole MCF-7 1.09 nih.gov

| 10i | H | polycyclic carbocycle | A2780s | <30 | researchgate.net |

This table is interactive and allows for sorting by column.

Impact of the Spiro-Oxane Ring Conformation on Target Recognition

The spirocyclic nature of these compounds imparts a rigid, three-dimensional architecture that is crucial for biological activity. nih.gov The spiro carbon atom forces the two fused ring systems into orthogonal planes, creating a defined spatial arrangement of substituents that can be optimized for precise interaction with biological targets. rsc.org While specific conformational analysis of the spiro-oxane ring in this context is limited, studies on analogous six-membered oxygen-containing rings like pyran and dioxane provide valuable insights. rsc.orgnih.gov

The conformation of the pyran or oxane ring (e.g., chair, boat, or twist-boat) determines the orientation of its substituents in 3D space. This orientation is critical for fitting into the binding pockets of target proteins. The inherent rigidity of the spiro-system reduces the conformational entropy penalty upon binding, which can lead to higher binding affinities compared to more flexible linear molecules. nih.gov This structural rigidity, combined with the potential for hydrogen bonding via the oxane ring's oxygen atom, makes the spiro-oxane moiety a key determinant of target recognition and selectivity. The analysis of related spiropyranoquinolinones has shown that the conformation of the pyran ring is a central aspect of their structure and subsequent free radical scavenging activity. nih.gov

Influence of Indole Ring Substituents on Molecular Interactions

Substituents on the aromatic indole ring play a critical role in modulating the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.gov SAR studies have shown that both the nature and position of the substituent are important.

Conversely, electron-donating groups like methyl or methoxy (B1213986) groups can also enhance activity, depending on the specific target. Studies have shown that substitutions at the 5-position of the indole ring are generally well-tolerated and can lead to potent bioactivity. rsc.org For instance, in a series of spiro[cyclopropane-1,3'-indolin]-2'-ones, various substituents on the indole ring led to compounds with significant anticancer activity. nih.gov The presence of a chlorine atom at the 5-position of the indolinyl heterocycle has been shown to enhance antiproliferation properties relative to unsubstituted analogs. news-medical.netresearchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Tetrahydrofuranyl spirooxindoles
Spiro[cyclopropane-1,3'-indolin]-2'-ones

Applications in Chemical Biology and Research Tools

Development of 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one as a Chemical Probe

There are no published studies detailing the synthesis and characterization of This compound for the purpose of creating a chemical probe. The development of a chemical probe involves designing a molecule to selectively interact with a specific biological target, thereby enabling the study of that target's function. The necessary data to support the development of this specific compound as such a tool, including its selectivity, potency, and mechanism of action, are not available.

Utility in Target Validation and Pathway Elucidation

The process of target validation confirms the role of a specific biomolecule in a disease process, while pathway elucidation involves mapping the complex interactions of molecules within a cell. There is no evidence in the current body of scientific literature to suggest that This compound has been employed in studies aimed at validating biological targets or elucidating cellular pathways.

Applications in Phenotypic Screening and Hit Identification (non-clinical)

Phenotypic screening is a strategy used in drug discovery to identify substances that produce a desired effect in a cell or organism without prior knowledge of the specific biological target. A "hit" is a compound that demonstrates such an effect. A review of screening libraries and hit identification campaigns does not indicate that This compound has been identified as a hit or utilized in any non-clinical phenotypic screening programs. While related spiroindoline compounds have emerged from such screenings, this specific fluorinated oxane derivative is not mentioned.

Future Directions and Emerging Research Frontiers

Exploration of Novel Reaction Methodologies for Spiro[indole-3,4'-oxane]-2-one Synthesis

While established methods for constructing spirooxindole frameworks exist, the synthesis of specific analogues like 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one continues to inspire the development of more efficient, stereoselective, and environmentally benign synthetic strategies. Future advancements are anticipated in the following areas:

Asymmetric Catalysis: A paramount goal will be the development of novel catalytic systems—spanning organocatalysis, transition-metal catalysis, and biocatalysis—to achieve high enantioselectivity in the creation of the spirocyclic core. nih.govrsc.org This is crucial as the biological activity of chiral spirooxindoles is often dependent on their specific stereochemistry. nih.gov

Multicomponent Reactions (MCRs): The use of one-pot, multicomponent reactions is expected to expand, offering a streamlined approach to generate molecular diversity around the spiro[indole-3,4'-oxane]-2-one scaffold. mdpi.comacs.orgnih.gov These reactions, by their nature, enhance synthetic efficiency and allow for the rapid assembly of complex structures from simple starting materials. mdpi.comacs.org

Green Chemistry Approaches: A growing emphasis will be placed on sustainable synthetic methods. consensus.appjsynthchem.com This includes the use of aqueous reaction media, mechanochemical synthesis, and recyclable catalysts to minimize the environmental impact of producing these valuable compounds. jsynthchem.comnih.gov

Flow Chemistry: The application of continuous flow technologies can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for reactions that are difficult to control in batch processes.

Synthetic StrategyFocus AreaPotential Advantages
Asymmetric CatalysisEnantioselective synthesisAccess to stereochemically pure isomers with distinct biological activities. nih.gov
Multicomponent ReactionsMolecular diversityRapid generation of libraries of analogues for screening. mdpi.comacs.org
Green ChemistrySustainabilityReduced environmental footprint and increased safety. consensus.appjsynthchem.com
Flow ChemistryProcess optimizationImproved reaction control, yield, and scalability.

Advanced Computational Design and Optimization of Spiro-Oxane Analogues

Computational chemistry and molecular modeling are set to play an increasingly integral role in the rational design and optimization of this compound analogues. tandfonline.com These in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological activity and favorable pharmacokinetic profiles. researchgate.net

Future research will likely focus on:

Structure-Based Drug Design: Utilizing high-resolution structural data of biological targets, computational docking and molecular dynamics simulations will guide the design of analogues with enhanced binding affinities and selectivities. nih.govnih.gov This approach has been successfully applied to other spirooxindoles targeting proteins like CDK2. nih.gov

Pharmacophore Modeling and Virtual Screening: Development of pharmacophore models based on known active spirooxindoles will facilitate the virtual screening of large compound libraries to identify novel hits with diverse core structures.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of development to identify candidates with favorable drug-like properties and minimize late-stage failures. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods will be employed to gain deeper insights into the electronic properties, reactivity, and spectroscopic characteristics of novel spiro-oxane analogues, aiding in the interpretation of experimental results. consensus.apptandfonline.com

Deeper Elucidation of Complex Molecular Recognition Events

A fundamental understanding of how this compound and its derivatives interact with their biological targets is a prerequisite for rational drug design. Future investigations will aim to move beyond simple binding assays to a more nuanced understanding of molecular recognition.

Key research areas will include:

Structural Biology: X-ray crystallography and cryo-electron microscopy will be instrumental in obtaining high-resolution structures of spiro-oxane analogues in complex with their protein targets. These structures will provide invaluable insights into the specific molecular interactions that govern binding and activity.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy will be used to quantitatively characterize the thermodynamics and kinetics of binding events.

Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds exert their biological effects is a critical future direction. This includes identifying downstream signaling pathways and understanding how the spirooxindole scaffold may allosterically modulate protein function. The inhibitory mechanisms of other spirooxindoles, for example against ecto-5′-nucleotidase, have been explored through kinetic studies. nih.gov

Expanding the Scope of Chemical Biology Applications for Spirooxindoles

The versatile spirooxindole scaffold is a privileged structure in medicinal chemistry, with demonstrated efficacy in a range of therapeutic areas. mdpi.comnih.govnih.govnih.gov Future research on this compound and its analogues will likely expand their application into new domains of chemical biology.

Emerging applications may include:

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues based on the spirooxindole scaffold could lead to novel therapeutic modalities that induce the degradation of disease-causing proteins. rsc.org

Chemical Probes: Functionalized derivatives of this compound can be developed as chemical probes to study the function and localization of their protein targets within cells.

Antiviral and Antimicrobial Agents: Given the broad biological activity of spirooxindoles, there is significant potential for the discovery of novel antiviral and antimicrobial agents based on this scaffold. researchgate.netresearchgate.net

Neurodegenerative Diseases: The rigid, three-dimensional nature of spirooxindoles makes them attractive candidates for targeting protein-protein interactions implicated in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one in laboratory settings?

  • Methodology : A key approach involves spirocyclization of indole precursors under controlled conditions. For example, spiroindole derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to introduce substituents, followed by cyclization in polar aprotic solvents like PEG-400/DMF mixtures . Post-reaction purification typically employs column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming structural integrity and fluorine positioning. For instance, ¹⁹F NMR can detect shifts specific to the fluorine environment (e.g., δ -115 to -120 ppm for aromatic fluorines) . High-resolution mass spectrometry (FAB-HRMS or ESI-HRMS) validates molecular weight, while TLC monitors reaction progress and purity .

Q. What are the solubility and stability characteristics of this compound under different storage conditions?

  • Methodology : Solubility in DMSO, ethanol, or aqueous buffers should be empirically tested, as fluorine substitution can alter polarity. Stability studies recommend storage at 2–8°C in inert atmospheres to prevent hydrolysis or oxidation. Accelerated degradation studies under UV light or varying pH can identify vulnerable functional groups .

Advanced Research Questions

Q. How does the introduction of a fluorine atom at the 5-position influence the electronic and steric properties of the spiro[indole-3,4'-oxane] system?

  • Methodology : Fluorine’s electronegativity increases electron-withdrawing effects, altering π-electron density in the indole ring, as shown by computational studies (e.g., DFT calculations). Steric effects are minimal due to fluorine’s small atomic radius, but its presence can hinder rotational freedom in the oxane ring, as evidenced by X-ray crystallography of analogous fluorinated spiro compounds .

Q. What strategies can optimize reaction yields during the spirocyclization step of this compound synthesis?

  • Methodology : Optimize catalyst loading (e.g., CuI at 5–10 mol%) and reaction time (12–24 hrs). Solvent polarity adjustments (e.g., PEG-400 for improved solubility) and temperature control (room temperature vs. 50°C) can enhance cyclization efficiency. Kinetic studies using in situ IR or HPLC tracking help identify rate-limiting steps .

Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodology : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding affinities to enzymes or receptors. QSAR models correlate fluorine’s Hammett σ constants with bioactivity data. PubChem-derived descriptors (e.g., topological polar surface area) predict membrane permeability .

Q. What are the potential sources of variability in NMR data for fluorinated spiro[indole-3,4'-oxane] derivatives, and how can they be mitigated?

  • Methodology : Variability arises from solvent effects (e.g., deuterated DMSO vs. CDCl₃), concentration-dependent aggregation, or temperature fluctuations. Standardized protocols (e.g., 25°C, 500 MHz instruments) and internal standards (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) improve reproducibility. 2D NMR (HSQC, HMBC) resolves overlapping signals .

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